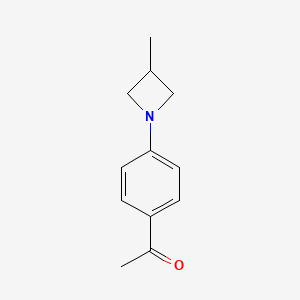
3-Nitro-1,5-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1,5-naftiridin-2-amina es un compuesto heterocíclico que pertenece a la clase de las naftiridinas. Las naftiridinas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-Nitro-1,5-naftiridin-2-amina se puede lograr a través de varias rutas sintéticas. Un método común implica la nitración de 1,5-naftiridina seguida de la introducción de un grupo amino. La reacción de nitración típicamente utiliza ácido nítrico concentrado y ácido sulfúrico como reactivos, y la reacción se lleva a cabo a bajas temperaturas para controlar la formación de subproductos.
Otro método implica la ciclización de precursores apropiados. Por ejemplo, la reacción de 3-aminopiridina con dietil metilenmalonato seguida de ciclización térmica puede producir el andamiaje de naftiridina deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Nitro-1,5-naftiridin-2-amina puede implicar procesos de nitración y aminación a gran escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del producto deseado. Además, las técnicas de purificación como la recristalización y la cromatografía se emplean para obtener compuestos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Nitro-1,5-naftiridin-2-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo del agente reductor y las condiciones utilizadas.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio sobre carbón (Pd/C).
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Sustitución: Nucleófilos como aminas, tioles y alcoholes.
Principales Productos Formados
Reducción: Formación de 3-amino-1,5-naftiridin-2-amina.
Sustitución: Formación de varios derivados de naftiridina sustituidos.
Aplicaciones Científicas De Investigación
3-Nitro-1,5-naftiridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Nitro-1,5-naftiridin-2-amina implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares. Además, el compuesto puede intercalarse en el ADN, interrumpiendo su función y provocando efectos citotóxicos. Las vías moleculares exactas involucradas dependen del contexto biológico específico y de las células diana u organismos.
Comparación Con Compuestos Similares
3-Nitro-1,5-naftiridin-2-amina se puede comparar con otros compuestos similares, como:
1,5-Naftiridina: El compuesto principal sin los grupos nitro y amino.
3-Amino-1,5-naftiridina: Un derivado con un grupo amino en lugar de un grupo nitro.
3-Nitro-1,8-naftiridina: Un isómero con el grupo nitro en una posición diferente.
La presencia de los grupos nitro y amino en 3-Nitro-1,5-naftiridin-2-amina confiere propiedades químicas y biológicas únicas, haciéndolo distinto de sus análogos.
Propiedades
IUPAC Name |
3-nitro-1,5-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDARIINIWGKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519637 |
Source


|
| Record name | 3-Nitro-1,5-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89290-14-2 |
Source


|
| Record name | 3-Nitro-1,5-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














